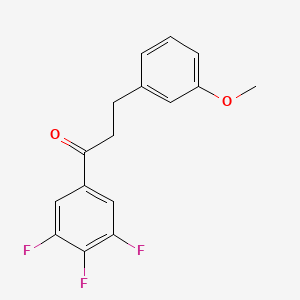

3-(3-Methoxyphenyl)-3',4',5'-trifluoropropiophenone

描述

3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a methoxy group on the phenyl ring and three fluorine atoms on the propiophenone moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methoxybenzene with 3’,4’,5’-trifluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxybenzene is coupled with a trifluoropropiophenone derivative in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of 3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone typically involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The reaction is optimized to maximize yield and minimize by-products, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace fluorine atoms with amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: 3-(3-Hydroxyphenyl)-3’,4’,5’-trifluoropropiophenone.

Reduction: 3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropanol.

Substitution: 3-(3-Methoxyphenyl)-3’,4’,5’-trifluoroaniline or 3-(3-Methoxyphenyl)-3’,4’,5’-trifluorothiophenol.

科学研究应用

Overview

3-(3-Methoxyphenyl)-3',4',5'-trifluoropropiophenone, identified by CAS number 898775-37-6, is a synthetic compound with significant potential in various scientific research applications. Its unique chemical structure, featuring a trifluoropropiophenone moiety and a methoxyphenyl group, contributes to its diverse functionalities, particularly in medicinal chemistry and material science.

Medicinal Chemistry

One of the most promising applications of this compound lies in its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines through mechanisms such as estrogen receptor alpha inhibition and modulation of apoptosis pathways. This compound may serve as a lead structure for developing novel anticancer therapies by enhancing its efficacy and selectivity through chemical modifications .

Anti-inflammatory Properties

Research has shown that derivatives of trifluoropropiophenones possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. The introduction of the methoxy group may enhance the bioavailability and therapeutic efficacy of the compound in vivo, suggesting its potential in formulations targeting chronic inflammation .

Material Science

The unique electronic properties imparted by the trifluoromethyl groups allow for applications in organic electronics, particularly in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's ability to form stable thin films could be advantageous in creating efficient electronic devices .

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized several analogs of this compound and evaluated their cytotoxic effects on breast cancer cell lines. The results demonstrated that certain derivatives exhibited significant growth inhibition, correlating with increased apoptosis markers. This suggests that structural modifications can enhance the anticancer properties of the parent compound .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Parent Compound | 15 | ERα inhibition |

| Derivative A | 8 | Apoptosis induction |

| Derivative B | 5 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of trifluoropropiophenone derivatives revealed that they could inhibit pro-inflammatory cytokine production in macrophages. This effect was attributed to the compound's ability to modulate NF-κB signaling pathways, highlighting its potential for developing new anti-inflammatory drugs .

作用机制

The mechanism of action of 3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The methoxy group and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

相似化合物的比较

Similar Compounds

- 3-(4-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone

- 3-(3-Hydroxyphenyl)-3’,4’,5’-trifluoropropiophenone

- 3-(3-Methoxyphenyl)-3’,4’,5’-trifluorobenzophenone

Uniqueness

3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the presence of both a methoxy group and three fluorine atoms, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

生物活性

3-(3-Methoxyphenyl)-3',4',5'-trifluoropropiophenone, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a trifluoropropiophenone structure, which enhances its lipophilicity and potential bioactivity. The presence of the methoxy group and trifluoro substituents significantly influences its interaction with biological systems.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, compounds with similar methoxy and phenyl substitutions have shown selective antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values for these compounds often range from 1 µM to 10 µM, indicating moderate to high potency in inhibiting cancer cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 2.86 |

| Related Methoxyphenyl Compounds | MDA-MB-231 | 4.02 |

| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | HeLa | 0.1 - 11 |

The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and inhibition of tubulin polymerization. For example, the binding affinity to tubulin was assessed using docking studies, revealing that structural modifications can enhance binding efficiency and cytotoxicity .

Case Studies

- In Vitro Studies : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations as low as 2.86 µM after 48 hours of exposure . This suggests that even low concentrations can effectively inhibit cancer cell proliferation.

- Comparative Analysis : A comparative analysis of various methoxy-substituted phenyl compounds indicated that those with additional fluorine atoms exhibited enhanced biological activity due to increased electronegativity and altered electronic distribution .

Pharmacokinetics and Bioavailability

The lipophilic nature of this compound may contribute to its pharmacokinetic properties, potentially enhancing absorption and distribution in biological systems. Studies suggest that modifications to the molecular structure can lead to improved solubility and bioavailability, making it a promising candidate for further development in therapeutic applications .

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 3-(3-Methoxyphenyl)-3',4',5'-trifluoropropiophenone, and how do reaction conditions influence yield?

Methodological Answer:

- Friedel-Crafts Acylation : React 3-methoxybenzyl chloride (CAS 824-98-6, ) with a trifluorobenzophenone precursor under anhydrous conditions using AlCl₃ as a catalyst. Optimize temperature (80–120°C) and solvent (dichloromethane or nitrobenzene) to enhance electrophilic substitution efficiency.

- Catalytic Carbonylation : Adapt methods from halogen-substituted benzophenone synthesis (), using Pd catalysts for carbonylative coupling between aryl halides and CO. Monitor pressure (1–3 atm) and ligand selection (e.g., PPh₃) to improve regioselectivity.

- Yield Optimization : Conduct kinetic studies to balance reaction time and byproduct formation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and propiophenone carbonyl (C=O, δ ~190–200 ppm). ¹⁹F NMR resolves trifluorophenyl signals (δ -60 to -70 ppm for para-fluorine).

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>97%, as per ). Calibrate against certified reference standards.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 316.1 (C₁₆H₁₂F₃O₂) with isotopic patterns matching fluorine abundance .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation ( ).

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) due to potential respiratory irritation.

- Waste Disposal : Segregate halogenated organic waste and partner with certified disposal services for incineration ( ). Document MSDS compliance (P210/P201 codes, ) .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy vs. fluoro) influence the compound’s reactivity in further derivatization?

Methodological Answer:

- Electronic Analysis : Methoxy groups donate electron density via resonance, activating the aryl ring for electrophilic substitution at ortho/para positions. Trifluorophenyl groups withdraw electrons, directing reactions to meta sites ().

- Experimental Validation : Perform nitration or bromination reactions and analyze regioselectivity via LC-MS. Compare with DFT-calculated Fukui indices to predict reactive sites.

- Hammett Studies : Correlate substituent σ values with reaction rates to quantify electronic contributions .

Q. What strategies resolve contradictions in reported solubility data across different studies?

Methodological Answer:

- Controlled Solubility Tests : Use standardized shake-flask methods (OECD 105) in solvents like DMSO, ethanol, and hexane. Measure saturation points via UV-Vis spectroscopy.

- Crystallinity Analysis : Perform X-ray diffraction (XRD) to assess polymorph formation, which may explain discrepancies (e.g., amorphous vs. crystalline phases).

- Data Reconciliation : Cross-reference PubChem datasets () with experimental results under identical conditions (temperature, humidity) .

Q. How can computational chemistry predict physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps. Validate against experimental IR/Raman spectra.

- Molecular Dynamics (MD) : Simulate solubility parameters (Hansen solubility spheres) in lipid bilayers or aqueous solutions. Compare with partition coefficient (logP) data from HPLC retention times.

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity profiles .

Q. What are the challenges in achieving regioselective functionalization of the trifluorophenyl ring?

Methodological Answer:

- Steric and Electronic Barriers : The 3',4',5'-trifluoro substitution creates steric hindrance and electron-deficient rings, limiting nucleophilic attack. Use bulky directing groups (e.g., -Bpin) to override electronic effects.

- Catalytic Solutions : Employ Pd-catalyzed C-H activation with ortho-directing ligands (e.g., 8-aminoquinoline) for cross-coupling. Monitor reaction progress via in-situ IR to avoid over-functionalization.

- Protection/Deprotection : Temporarily protect the methoxy group with TMSCl to isolate trifluorophenyl reactivity .

属性

IUPAC Name |

3-(3-methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O2/c1-21-12-4-2-3-10(7-12)5-6-15(20)11-8-13(17)16(19)14(18)9-11/h2-4,7-9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTDCTFLTIAJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644254 | |

| Record name | 3-(3-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-37-6 | |

| Record name | 1-Propanone, 3-(3-methoxyphenyl)-1-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。